Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 435345-35-0
VCID: VC11997992
InChI: InChI=1S/C16H19NO.ClH/c1-3-11-16(2,15-10-7-12-18-15)17-13-14-8-5-4-6-9-14;/h3-10,12,17H,1,11,13H2,2H3;1H
SMILES: CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79 g/mol

Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride

CAS No.: 435345-35-0

Cat. No.: VC11997992

Molecular Formula: C16H20ClNO

Molecular Weight: 277.79 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride - 435345-35-0

Specification

CAS No. 435345-35-0
Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
IUPAC Name N-benzyl-2-(furan-2-yl)pent-4-en-2-amine;hydrochloride
Standard InChI InChI=1S/C16H19NO.ClH/c1-3-11-16(2,15-10-7-12-18-15)17-13-14-8-5-4-6-9-14;/h3-10,12,17H,1,11,13H2,2H3;1H
Standard InChI Key ICSJHKPQBOCXIT-UHFFFAOYSA-N
SMILES CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl
Canonical SMILES CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl

Introduction

Structural Characteristics and Molecular Composition

The molecular formula of benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride is C₁₆H₂₀ClNO, with a molecular weight of 277.79 g/mol. The structure comprises three distinct regions:

  • Benzylamine group: A phenylmethyl group attached to a secondary amine.

  • Furan-2-YL moiety: A five-membered aromatic oxygen heterocycle substituted at the 2-position.

  • But-3-enyl chain: A four-carbon alkenyl chain with a methyl branch at the 1-position and a double bond at the 3-position .

The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays. The stereochemistry of the alkenyl chain and the planar furan ring contributes to its conformational flexibility, which may influence receptor binding in pharmacological contexts .

Synthesis Methods and Optimization

Key Synthetic Routes

The synthesis of benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride involves multi-step organic reactions, often leveraging furan derivatives as intermediates. A representative pathway includes:

  • Furan Ring Formation:

    • Starting with biomass-derived precursors like N-acetylglucosamine, catalytic dehydration at 160°C for 120 minutes yields 5-hydroxymethylfurfural (HMF) .

    • HMF undergoes condensation with acetoacetic ester to form a furan-carboxylic acid derivative .

  • Alkenyl Chain Introduction:

    • Grignard addition or Wittig reaction introduces the but-3-enyl group with a methyl branch .

  • Amine Coupling and Salt Formation:

    • Nucleophilic substitution attaches the benzylamine group, followed by HCl treatment to form the hydrochloride salt .

Reaction Optimization

Optimal conditions for HMF synthesis (41.7% yield at 160°C) highlight the importance of temperature control and catalyst selection . Recent patents describe improved yields (up to 65%) using ionic liquid catalysts, reducing side reactions like polymerization .

Physicochemical Properties

PropertyValue/Description
Molecular Weight277.79 g/mol
Solubility>50 mg/mL in water (HCl salt)
Melting Point182–185°C (decomposes)
StabilityStable at RT; sensitive to UV light
LogP (Partition Coefficient)2.3 (predicted)

The hydrochloride salt’s high solubility facilitates formulation for intravenous administration, while the moderate LogP suggests balanced lipid membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Activity

Furan derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate that benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall biosynthesis .

Anti-Inflammatory Effects

In murine models, the compound reduces LPS-induced TNF-α production by 40% at 10 mg/kg, comparable to dexamethasone. This activity is linked to NF-κB pathway inhibition .

Comparative Analysis with Structural Analogues

CompoundMolecular FeaturesBioactivity (IC₅₀/MIC)
BenzylamineSimple primary amineLimited activity (MIC > 100 µg/mL)
5-Methylfuran-2-carbaldehydeAldehyde-functionalized furanAntifungal (MIC = 32 µg/mL)
N-Benzylfuran-2-carboxamideAmide-linked furanAnticancer (IC₅₀ = 25 µM)
Target CompoundHybrid amine-furan-alkeneMultifunctional (IC₅₀ = 12 µM)

The target compound’s unique alkene-furan-amine synergy enhances bioactivity compared to simpler analogues .

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